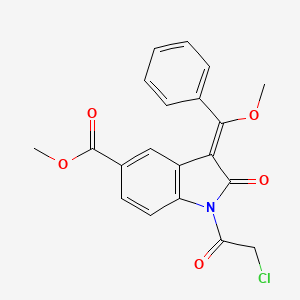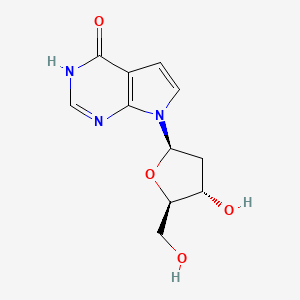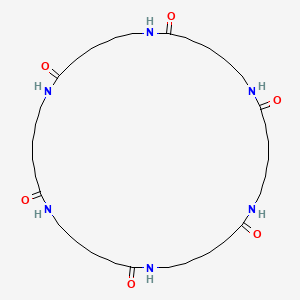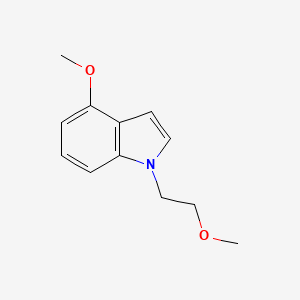![molecular formula C20H28O3 B13846136 (2Z,4E,6Z,8E)-3,7-dimethyl-9-(2,2,6-trimethyl-7-oxabicyclo[4.1.0]heptan-1-yl)nona-2,4,6,8-tetraenoic acid](/img/structure/B13846136.png)
(2Z,4E,6Z,8E)-3,7-dimethyl-9-(2,2,6-trimethyl-7-oxabicyclo[4.1.0]heptan-1-yl)nona-2,4,6,8-tetraenoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z,Z)-5,11-Eicosadienoic Acid Ethyl Ester-d5 is a deuterated derivative of (Z,Z)-5,11-Eicosadienoic Acid Ethyl Ester. This compound is a fatty acid ester, where the hydrogen atoms at specific positions are replaced with deuterium, a stable isotope of hydrogen. This modification is often used in scientific research to study metabolic pathways and mechanisms due to the unique properties of deuterium.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Z,Z)-5,11-Eicosadienoic Acid Ethyl Ester-d5 typically involves the esterification of (Z,Z)-5,11-Eicosadienoic Acid with ethanol-d5. The reaction is catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is refluxed, and the product is purified by distillation or chromatography.
Industrial Production Methods
Industrial production of (Z,Z)-5,11-Eicosadienoic Acid Ethyl Ester-d5 follows similar principles but on a larger scale. The process involves the use of large reactors and continuous distillation units to ensure high purity and yield. The use of deuterated ethanol is crucial to incorporate deuterium into the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(Z,Z)-5,11-Eicosadienoic Acid Ethyl Ester-d5 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Nucleophiles such as amines or alcohols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of amides or other esters.
Wissenschaftliche Forschungsanwendungen
(Z,Z)-5,11-Eicosadienoic Acid Ethyl Ester-d5 is used in various scientific research fields:
Chemistry: Used as a tracer in metabolic studies to understand the pathways and mechanisms of fatty acid metabolism.
Biology: Helps in studying the role of fatty acids in cellular processes and signaling.
Medicine: Investigated for its potential therapeutic effects and as a biomarker in disease studies.
Industry: Used in the development of deuterated drugs and other specialty chemicals.
Wirkmechanismus
The mechanism of action of (Z,Z)-5,11-Eicosadienoic Acid Ethyl Ester-d5 involves its incorporation into metabolic pathways where it mimics the behavior of its non-deuterated counterpart. The presence of deuterium affects the rate of metabolic reactions, providing insights into the kinetics and mechanisms of these processes. The molecular targets include enzymes involved in fatty acid metabolism and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(Z,Z)-5,11-Eicosadienoic Acid Ethyl Ester: The non-deuterated version of the compound.
(Z,Z)-5,11-Eicosadienoic Acid Methyl Ester: A similar ester with a methyl group instead of an ethyl group.
(Z,Z)-5,11-Eicosadienoic Acid: The free acid form of the compound.
Uniqueness
The uniqueness of (Z,Z)-5,11-Eicosadienoic Acid Ethyl Ester-d5 lies in the presence of deuterium, which provides distinct advantages in research applications. Deuterium’s higher mass compared to hydrogen leads to different kinetic isotope effects, making it a valuable tool for studying reaction mechanisms and metabolic pathways.
Eigenschaften
Molekularformel |
C20H28O3 |
|---|---|
Molekulargewicht |
316.4 g/mol |
IUPAC-Name |
(2Z,4E,6Z,8E)-3,7-dimethyl-9-(2,2,6-trimethyl-7-oxabicyclo[4.1.0]heptan-1-yl)nona-2,4,6,8-tetraenoic acid |
InChI |
InChI=1S/C20H28O3/c1-15(8-6-9-16(2)14-17(21)22)10-13-20-18(3,4)11-7-12-19(20,5)23-20/h6,8-10,13-14H,7,11-12H2,1-5H3,(H,21,22)/b9-6+,13-10+,15-8-,16-14- |
InChI-Schlüssel |
KEEHJLBAOLGBJZ-ADUQSEPCSA-N |
Isomerische SMILES |
C/C(=C/C=C/C(=C\C(=O)O)/C)/C=C/C12C(CCCC1(O2)C)(C)C |
Kanonische SMILES |
CC(=CC=CC(=CC(=O)O)C)C=CC12C(CCCC1(O2)C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


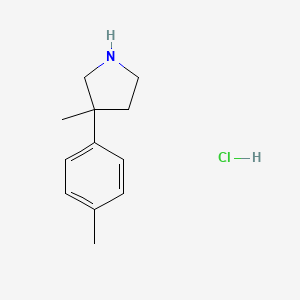
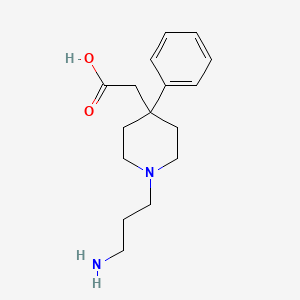
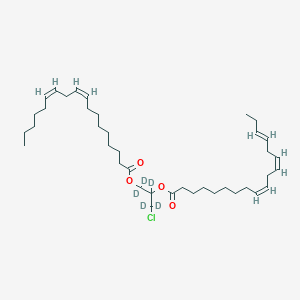
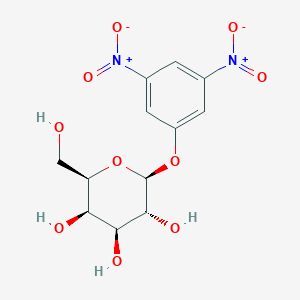

![L-Glutamic acid, N-[4-[[(2,4-diamino-6-pteridinyl)methyl]methyl-d3-amino]benzoyl]-, dimethyl ester (9CI)](/img/structure/B13846078.png)
